

Spectroscopic Profile of 3-(1-Pyrrolidino)propionitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Pyrrolidino)propionitrile

Cat. No.: B1330160

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(1-Pyrrolidino)propionitrile** (CAS No: 26165-45-7), a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this compound, this guide focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust reference for compound identification, purity assessment, and quality control.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol Structure:

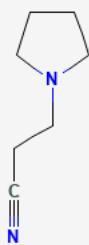


Figure 1. Chemical structure of 3-(1-Pyrrolidino)propionitrile.

This guide presents predicted ^1H NMR, ^{13}C NMR, IR, and MS data to facilitate the structural elucidation of **3-(1-Pyrrolidino)propionitrile**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(1-Pyrrolidino)propionitrile**. These predictions are based on established computational models and provide a reliable approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.75	Triplet	2H	$-\text{CH}_2\text{-CN}$
~2.65	Triplet	2H	$\text{N-CH}_2\text{-CH}_2\text{-CN}$
~2.55	Triplet	4H	$\text{N-(CH}_2)_2\text{-}$
~1.80	Multiplet	4H	$-(\text{CH}_2)_2\text{- (pyrrolidine ring)}$

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~119.5	$-\text{C}\equiv\text{N}$
~54.0	$\text{N-(CH}_2)_2\text{- (pyrrolidine ring)}$
~52.5	$\text{N-CH}_2\text{-CH}_2\text{-CN}$
~23.5	$-(\text{CH}_2)_2\text{- (pyrrolidine ring)}$
~16.0	$-\text{CH}_2\text{-CN}$

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2850	Medium-Strong	C-H stretch (aliphatic)
~2245	Medium	C≡N stretch (nitrile)
~1465	Medium	CH ₂ bend
~1100	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
124	25	[M] ⁺ (Molecular Ion)
95	40	[M - C ₂ H ₃ N] ⁺
83	100	[M - CH ₂ CN] ⁺
70	80	[C ₄ H ₈ N] ⁺ (pyrrolidine fragment)
55	60	[C ₃ H ₅ N] ⁺
42	50	[C ₂ H ₄ N] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **3-(1-Pyrrolidino)propionitrile** (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, such as chloroform-d (CDCl_3), in a 5 mm NMR tube.[\[1\]](#) The solution should be homogeneous and free of any particulate matter.

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.
- ^1H NMR Acquisition: The spectrum is acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm). Data is typically reported as: chemical shift (multiplicity, coupling constant(s), integration).
- ^{13}C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat **3-(1-Pyrrolidino)propionitrile** is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation.[\[2\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical range is 4000-400 cm^{-1} .[\[3\]](#)

Mass Spectrometry (MS)

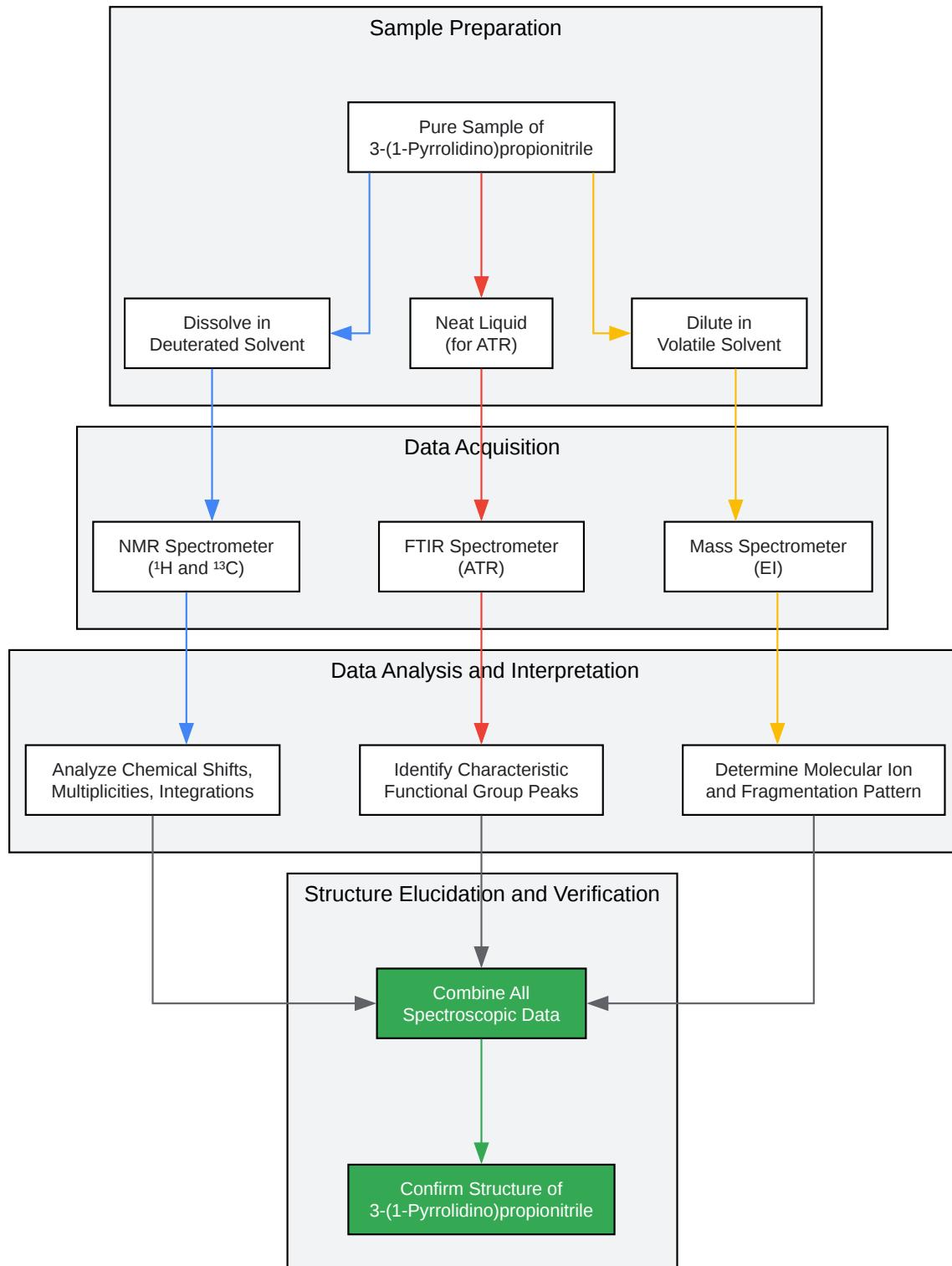
- Sample Introduction: A dilute solution of **3-(1-Pyrrolidino)propionitrile** in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($[\text{M}]^+$), and also induces fragmentation.[\[4\]](#)

- Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **3-(1-Pyrrolidino)propionitrile**.

Workflow for Spectroscopic Analysis of 3-(1-Pyrrolidino)propionitrile

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